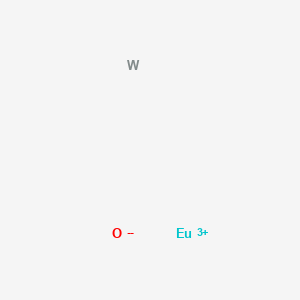
Dieuropium tritungsten dodecaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dieuropium tritungsten dodecaoxide is a complex inorganic compound with the molecular formula Eu₂W₃O₁₂. This compound is known for its unique properties and potential applications in various scientific fields. It consists of europium and tungsten atoms bonded with oxygen, forming a stable oxide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dieuropium tritungsten dodecaoxide can be synthesized through solid-state reactions involving europium oxide (Eu₂O₃) and tungsten oxide (WO₃). The typical reaction involves mixing stoichiometric amounts of these oxides and heating the mixture at high temperatures (around 1200°C) in an inert atmosphere to prevent oxidation. The reaction can be represented as:
2Eu2O3+3WO3→Eu2W3O12
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and atmosphere to ensure the purity and consistency of the final product. Advanced techniques such as chemical vapor deposition (CVD) and sol-gel methods may also be employed to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Dieuropium tritungsten dodecaoxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized under specific conditions to form higher oxides.
Reduction: Reduction reactions can convert it to lower oxidation states, often using hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions may involve replacing oxygen atoms with other anions such as fluorine or chlorine.
Common Reagents and Conditions
Oxidation: Oxygen or ozone at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Halogen gases (e.g., fluorine, chlorine) under controlled conditions.
Major Products Formed
Oxidation: Higher tungsten oxides (e.g., WO₃).
Reduction: Lower tungsten oxides (e.g., WO₂).
Substitution: Halogenated tungsten compounds (e.g., tungsten hexafluoride).
Scientific Research Applications
Dieuropium tritungsten dodecaoxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Medicine: Investigated for use in radiotherapy and diagnostic imaging.
Industry: Utilized in the production of advanced ceramics and electronic components.
Mechanism of Action
The mechanism by which dieuropium tritungsten dodecaoxide exerts its effects is primarily through its electronic structure and interaction with other molecules. The compound’s unique arrangement of europium and tungsten atoms allows it to participate in various catalytic processes. Molecular targets include reactive oxygen species and other intermediates in chemical reactions. Pathways involved often relate to redox reactions and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
- Diiron trimolybdenum dodecaoxide
- Dicerium tritungsten dodecaoxide
Uniqueness
Dieuropium tritungsten dodecaoxide stands out due to the presence of europium, which imparts unique luminescent properties not found in similar compounds. This makes it particularly valuable in applications requiring specific electronic or optical characteristics.
Properties
CAS No. |
15126-31-5 |
|---|---|
Molecular Formula |
EuOW |
Molecular Weight |
351.80 g/mol |
IUPAC Name |
europium;oxotungsten |
InChI |
InChI=1S/Eu.O.W |
InChI Key |
HHRBIHZOMIZHFU-UHFFFAOYSA-N |
SMILES |
[O-2].[Eu+3].[W] |
Canonical SMILES |
O=[W].[Eu] |
Synonyms |
dieuropium tritungsten dodecaoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















